molecular formula HO2- B8580321 Hydrogenperoxide(1-) CAS No. 14691-59-9

Hydrogenperoxide(1-)

Cat. No. B8580321
CAS RN: 14691-59-9
M. Wt: 33.007 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogenperoxide(1-) is an oxygen hydride. It is a conjugate base of a hydrogen peroxide.

properties

InChI

InChI=1S/H2O2/c1-2/h1-2H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAJPDPJQMAIIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894777
Record name Perhydroxyl radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.007 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrogenperoxide(1-)

CAS RN

14691-59-9, 3170-83-0
Record name Hydroperoxide(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14691-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perhydroxyl radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003170830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide (HO21-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydroxyl radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A portion of the beads produced (20 g) were swelled in 60 ml of a solution of dichloromethane and methanol (equal volume ratios) and 80 g of peracetic acid solution obtained from 31% hydroperoxide and acetic anhydride, were added drop by drop with cooling and the reaction was continued for 4 hours at room temperature in order to oxidize triphenylphosphine units. The beads containing triphenylphosphine oxide units were dipped into 100 ml of monochlorobenzene containing 10 g of oxalic chloride and the solution was stirred for 5 hours at room temperature so as to convert triphenylphosphine oxide units into triphenylphosphine dichloride units. The beads were washed with dichloromethane (CH2Cl2) completely and dried. Yield of the beads was 24.9 g. The beads produced contained pendant diphenylphosphine dichloride groups and had the structural formula: ##STR9##
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peracetic acid
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60 mL
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Yield
31%

Synthesis routes and methods II

Procedure details

These processes are known from EP 0 424 787. EP 0 424 787 describes that an aqueous solution of sulphuric acid is added to a mixture of 2-(3-hydroxypropyl)-1-cyclododecanone and glacial acetic acid. To this mixture hydrogen peroxide (70%) is added, which reacts with 2-(3-hydroxypropyl)-1-cyclododecanone to form a precipitate of a hydroperoxide of 2-(3-hydroxypropyl)-1-cyclododecanone (referred to as DDP-OOH). The precipitate is subsequently filtered, washed with water and then with diluted NaHCO3, after which it is dried.
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Synthesis routes and methods III

Procedure details

The direct introduction of a hydroxyl group at the 17 position of progesterone, protected as its Δ3,5 methyl enol ether, would be a valuable process for the synthesis of 17α-hydroxyprogesterone, and could be readily adapted to other corticosteroid intermediates. Unfortunately, this oxidation has heretofore been a poor process. D. Barton [J. Chem. Soc., 1578(1962)] developed a method for the hydroperoxylation of the 17(20)-enolate of 3-ethoxypregna-3,5-dien-20-one using oxygen and potassium and tert-butyl alcohol, dimethylformamide (DMF), and tetrahydrofuran (THF). The intermediate hydroperoxide was isolated in 30% yield and hydrolyzed to 17α-hydroperoxyprogesterone in 75% yield. This process was ultimately improved when J. Garnder [J. Org. Chem., 33, 3294(1968)] found that the addition of trialkylphosphites reduced the intermediate hydroperoxide to the alcohol in situ and was stable to the reaction conditions. Gardner used his modifications of the Barton procedure to oxygenate pregnen-20-ones to their 17α-hydroxy compounds; in a similar fashion, pregnan-20-ones, were converted in yields between 60-70 %.
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Name
methyl enol ether
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corticosteroid
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[Compound]
Name
17(20)-enolate
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3-ethoxypregna-3,5-dien-20-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogenperoxide(1-)

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